molecular formula C13H17N3O2 B7060001 methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate

methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate

Cat. No.: B7060001
M. Wt: 247.29 g/mol
InChI Key: MZXADTRIYISGSY-UHFFFAOYSA-N
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Description

Methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring. The presence of the hexahydro-2H-cyclopenta[b]pyrrol moiety adds to its complexity and potential for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong bases or acids to facilitate the formation of the pyrimidine ring and the cyclopentapyrrol moiety.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of raw materials. Continuous flow chemistry and other advanced techniques might be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

This compound has potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for the development of new drugs, materials, and chemical processes.

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Pyrimidine derivatives: Other pyrimidines with different substituents.

  • Cyclopentapyrrol derivatives: Compounds with variations in the cyclopentapyrrol moiety.

  • Carboxylate derivatives: Compounds with different carboxylate groups.

Uniqueness: Methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-18-12(17)10-7-14-13(15-8-10)16-6-5-9-3-2-4-11(9)16/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXADTRIYISGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCC3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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